molecular formula C15H18N4O2 B2918887 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide CAS No. 2034468-59-0

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2918887
CAS No.: 2034468-59-0
M. Wt: 286.335
InChI Key: ZIICCAOMMILOPM-UHFFFAOYSA-N
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Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxolane ring. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-3,5,8-9,12H,4,6-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIICCAOMMILOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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